(2S)-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-2-carboxamide
Overview
Description
(2S)-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-2-carboxamide is a complex organic compound that features a piperidine ring, an oxadiazole ring, and a thienylmethyl group
Scientific Research Applications
Antiproliferative Applications
A notable application of compounds related to (2S)-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-2-carboxamide is in the field of antiproliferative agents. The study by Krasavin et al. (2014) identified 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a new chemical class of antiproliferative agents. These agents were found to act as tubulin inhibitors, confirmed through biochemical assays, and demonstrated increased numbers of mitotic cells in a leukemia cell line after treatment (Krasavin et al., 2014).
Antimicrobial Activities
Research by Khalid et al. (2016) on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated that these compounds exhibit moderate to significant antimicrobial activities. This indicates potential applications of related compounds in combating bacterial infections (Khalid et al., 2016).
Potential Hypertensive Activity
Kumar and Mashelker (2007) synthesized novel 1,2,4‐Oxadiazole heterocyclic compounds expected to exhibit hypertensive activity. These compounds, closely related to this compound, indicate the possibility of applications in managing hypertension (Kumar & Mashelker, 2007).
Glycine Transporter 1 Inhibition
Yamamoto et al. (2016) identified derivatives of piperidine-1-carboxamide as potent and orally available glycine transporter 1 (GlyT1) inhibitors. This suggests potential applications of this compound in neurological disorders where GlyT1 modulation is beneficial (Yamamoto et al., 2016).
Anticancer Potential
Rehman et al. (2018) explored piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, synthesizing compounds with significant anticancer potential. This research points to possible applications of this compound in cancer therapy (Rehman et al., 2018).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-2-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a thiosemicarbazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the Thienylmethyl Group: The thienylmethyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Piperidine Ring: The piperidine ring is often synthesized through a cyclization reaction involving a suitable precursor.
Coupling Reactions: The final step involves coupling the oxadiazole and piperidine moieties under conditions that promote amide bond formation.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The thienylmethyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its unique reactivity patterns and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its structural similarity to known pharmacophores.
Industry:
- Potential applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2S)-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- (2S)-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-2-carboxamide shares structural similarities with other oxadiazole-containing compounds and piperidine derivatives.
Uniqueness:
- The combination of the oxadiazole ring, thienylmethyl group, and piperidine ring in a single molecule is relatively unique, providing a distinct set of chemical and biological properties.
- Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities due to the specific arrangement of functional groups.
Properties
IUPAC Name |
(2S)-N-[[3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c19-14(11-5-1-2-6-15-11)16-9-13-17-12(18-20-13)8-10-4-3-7-21-10/h3-4,7,11,15H,1-2,5-6,8-9H2,(H,16,19)/t11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUZTYWKRVWUTE-NSHDSACASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)NCC2=NC(=NO2)CC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C(=O)NCC2=NC(=NO2)CC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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